2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile 2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 1251543-49-3
VCID: VC5482239
InChI: InChI=1S/C12H16N4O/c13-5-8-16-6-3-10(4-7-16)12-15-14-11(17-12)9-1-2-9/h9-10H,1-4,6-8H2
SMILES: C1CC1C2=NN=C(O2)C3CCN(CC3)CC#N
Molecular Formula: C12H16N4O
Molecular Weight: 232.287

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile

CAS No.: 1251543-49-3

Cat. No.: VC5482239

Molecular Formula: C12H16N4O

Molecular Weight: 232.287

* For research use only. Not for human or veterinary use.

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile - 1251543-49-3

Specification

CAS No. 1251543-49-3
Molecular Formula C12H16N4O
Molecular Weight 232.287
IUPAC Name 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetonitrile
Standard InChI InChI=1S/C12H16N4O/c13-5-8-16-6-3-10(4-7-16)12-15-14-11(17-12)9-1-2-9/h9-10H,1-4,6-8H2
Standard InChI Key LPXHXVONWHPFKG-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C(O2)C3CCN(CC3)CC#N

Introduction

Chemical Identity and Structural Features

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile (CAS: 1251543-49-3) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₂H₁₆N₄O and a molecular weight of 232.287 g/mol. Its IUPAC name, 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetonitrile, reflects its core structural components:

  • A piperidine ring substituted at the 4-position with a 1,3,4-oxadiazole moiety.

  • The oxadiazole ring incorporates a cyclopropyl group at the 5-position.

  • An acetonitrile group (-CH₂CN) attached to the piperidine nitrogen.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₆N₄O
Molecular Weight232.287 g/mol
IUPAC Name2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetonitrile
SMILESC1CC1C2=NN=C(O2)C3CCN(CC3)CC#N
InChI KeyLPXHXVONWHPFKG-UHFFFAOYSA-N
PubChem CID52416672

The presence of both oxadiazole and piperidine rings suggests significant conformational rigidity, while the nitrile group enhances polarity and potential for hydrogen bonding.

Synthesis and Manufacturing

The synthesis of 2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile follows multi-step protocols common to oxadiazole derivatives. While explicit reaction details remain proprietary, general methodologies can be inferred from analogous syntheses:

Key Synthetic Steps

  • Cyclopropane Introduction: Cyclopropanation of precursor alkenes via Simmons-Smith or transition metal-catalyzed methods.

  • Oxadiazole Formation: Cyclocondensation of hydrazides with nitriles or cyanogen bromide under acidic or thermal conditions.

  • Piperidine Functionalization: Alkylation of the piperidine nitrogen with chloroacetonitrile in the presence of base (e.g., K₂CO₃).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsPurpose
Oxadiazole CyclizationHydrazide + BrCN, 0–5°C, EtOHRing closure to form 1,3,4-oxadiazole
Piperidine AlkylationChloroacetonitrile, DIPEA, DCMN-substitution with nitrile group

Solvent selection (e.g., dichloromethane, ethanol) and temperature control (±5°C) are critical for optimizing yields, which typically range from 45–65% for analogous compounds.

Analytical Characterization

Structural confirmation relies on advanced spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected signals include:

    • Cyclopropyl protons as a multiplet near δ 0.5–1.2 ppm.

    • Piperidine CH₂ groups between δ 1.8–3.5 ppm.

    • Acetonitrile CH₂ as a singlet at δ ~3.7 ppm.

  • ¹³C NMR: The nitrile carbon resonates at δ ~115 ppm, while oxadiazole carbons appear at δ 160–170 ppm.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically shows ≥95% purity, with retention times varying by mobile phase composition.

Table 3: Characterization Techniques

MethodParametersOutcome
NMR400 MHz, DMSO-d₆Structural confirmation
HPLCC18, 70:30 ACN/H₂O, 1 mL/minPurity assessment (≥95%)
Mass SpectrometryESI+, m/z 233.1 [M+H]⁺Molecular ion verification

Applications and Future Directions

Drug Discovery

  • Lead Compound: The nitrile group offers a site for prodrug derivatization (e.g., amidoxime formation).

  • Targeted Therapies: Potential kinase inhibition via oxadiazole-metal chelation (e.g., JAK2, EGFR).

Agricultural Chemistry

Oxadiazole derivatives act as fungicides (EC₅₀: 15–30 μM against Fusarium spp.), suggesting utility in crop protection.

Material Science

Conjugated π-systems may enable applications in organic electronics, though this remains unexplored.

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